3-(2-Methylbenzyl)pyridazine is an organic compound that belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. Pyridazines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.
3-(2-Methylbenzyl)pyridazine can be classified as a heterocyclic aromatic compound. It is derived from pyridazine, which is a bicyclic compound featuring a pyridine ring fused with a pyrazole ring. The presence of the 2-methylbenzyl group enhances its chemical reactivity and biological activity. The compound can be synthesized through various methods, making it accessible for research purposes.
The synthesis of 3-(2-Methylbenzyl)pyridazine can be achieved through several approaches:
The synthesis process often requires specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide or ethanol), and the presence of catalysts to facilitate the formation of the desired product while minimizing side reactions. Yield percentages can vary significantly based on the method and conditions employed.
The molecular structure of 3-(2-Methylbenzyl)pyridazine consists of a pyridazine ring substituted at the 3-position with a 2-methylbenzyl group. The structure can be represented as follows:
Where:
Key data points for this compound include:
3-(2-Methylbenzyl)pyridazine can participate in various chemical reactions:
The reaction conditions such as temperature, solvent, and concentration play crucial roles in determining the outcome and efficiency of these transformations.
The mechanism of action for 3-(2-Methylbenzyl)pyridazine primarily involves its interaction with biological targets at the molecular level. The compound may exert its effects by:
3-(2-Methylbenzyl)pyridazine has several scientific uses:
The integration of pyridazine into medicinal chemistry began in earnest during the mid-20th century, initially driven by empirical screening approaches. Early research focused on simple pyridazine derivatives, yielding the antihypertensive agent hydralazine (1-hydrazinophthalazine), approved in 1953. Despite its withdrawal in some regions due to adverse effects, hydralazine validated pyridazine as a viable pharmacophore and stimulated further exploration [3] [9]. The 1970s–1980s witnessed expansion into cardiovascular applications, particularly with levosimendan, a pyridazinone-derived calcium sensitizer developed for heart failure. Its complex pharmacology—combining phosphodiesterase III inhibition with troponin C sensitization—highlighted the nuanced biological interactions achievable with pyridazine scaffolds [3] [9].
A pivotal shift occurred in the 1990s–2000s with the advent of structure-based drug design (SBDD), enabling rational exploitation of pyridazine's physicochemical properties. The heterocycle's high dipole moment (~4.22 D) facilitates strong π-π stacking interactions with aromatic residues in enzyme binding pockets, while its weak basicity (pKa ~2.3) enhances membrane permeability under physiological conditions [1] [3]. These properties proved particularly advantageous in kinase inhibitor development. The discovery of ponatinib, an imidazo[1,2-b]pyridazine approved in 2012 for leukemia, demonstrated superior target affinity against BCR-ABL mutants resistant to earlier therapies, attributable to optimal vector alignment from the fused pyridazine core [1] [3].
The 2020s marked pyridazine's emergence in immunology with deucravacitinib, a 3-aminopyridazine-containing allosteric TYK2 inhibitor approved for psoriasis in 2022. Its mechanism relies on stabilizing the regulatory pseudokinase domain, showcasing pyridazine's role beyond competitive ATP binding [3] [8]. Concurrently, derivatives like tepotinib (c-Met inhibitor) and olaparib (PARP inhibitor, phthalazinone core) expanded pyridazine's oncology footprint, exploiting its capacity for hydrogen bonding via ring nitrogen atoms (N1 and N2) and substituents [1] [3].
Table 1: Key Milestones in Pyridazine-Based Drug Development
Time Period | Representative Agents | Therapeutic Area | Design Innovation |
---|---|---|---|
1950s | Hydralazine | Hypertension | First pyridazine derivative (phthalazine) in clinical use |
1980s–1990s | Levosimendan | Heart failure | Pyridazinone-based PDE3 inhibition & calcium sensitization |
2012 | Ponatinib | Leukemia | Imidazopyridazine scaffold overcoming kinase resistance |
2020–2022 | Tepotinib, Deucravacitinib | NSCLC, Autoimmunity | Selective inhibition of c-Met/TYK2 via optimized H-bonding |
The scaffold's evolution underscores a paradigm shift: from incidental heterocyclic inclusion to deliberate exploitation of bioisosteric replacement and property-directed design. Pyridazine frequently replaces phenyl rings or pyrimidines to improve solubility (reduced log P) or modulate electron distribution, as seen in the optimization of VEGFR-2 inhibitors where pyridazine incorporation enhanced kinase selectivity over related targets [4] [6]. This historical trajectory establishes the foundation for contemporary derivatives like 3-(2-methylbenzyl)pyridazine, which integrates targeted benzyl substitution to optimize binding interactions while maintaining favorable physicochemical profiles [6].
The 3-(2-methylbenzyl)pyridazine scaffold exemplifies modern scaffold-hopping strategies, designed to overcome limitations of earlier chemotypes. Its architecture merges three critical elements: 1) the pyridazine core providing hydrogen-bonding capability and dipole-driven target engagement; 2) the methylbenzyl moiety enabling hydrophobic pocket occupancy; and 3) the methylene linker conferring torsional flexibility for optimal binding pose adoption [6]. This combination delivers a balanced physicochemical profile superior to many fused pyridazine systems. Compared to imidazo[1,2-b]pyridazines like ponatinib, 3-(2-methylbenzyl)pyridazine exhibits reduced molecular weight and lower aromatic ring count, enhancing solubility and bioavailability [1] [6].
Key physicochemical metrics underscore its drug-likeness:
Table 2: Physicochemical Comparison of 3-(2-Methylbenzyl)Pyridazine with Related Heterocycles
Heterocycle | cLogP | TPSA (Ų) | Dipole (D) | H-Bond Acceptors |
---|---|---|---|---|
3-(2-Methylbenzyl)pyridazine | 2.8 | 25.8 | 4.22 | 2 |
Pyrimidine (e.g., Imatinib core) | 1.5 | 30.7 | 2.33 | 2 |
Imidazo[1,2-b]pyridazine | 3.8 | 45.2 | ~5.1* | 4 |
Benzene | 2.13 | 0.0 | 0.0 | 0 |
*Estimated based on similar fused systems [3] [6]
The methyl group ortho to the benzyl linkage provides steric modulation that prevents co-planarity between the pyridazine and phenyl rings. This twist conformation reduces intermolecular stacking in crystalline lattices, improving dissolution rates. Critically, this methyl group occupies a specific hydrophobic sub-pocket in targets like VEGFR-2 and CDK2, contributing nanomolar-level affinity increases compared to unsubstituted benzyl analogs [4] [6].
The synthesis of 3-(2-methylbenzyl)pyridazine leverages robust and scalable routes, typically beginning with commercially available 3,6-dichloropyridazine. Key transformations involve:
Figure 1: Representative Synthesis Pathway for 3-(2-Methylbenzyl)pyridazine Derivatives
Ethyl 3,3,3-trifluoropyruvate → Condensation → Cyclization with N₂H₄ → → 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one → Chlorination (POCl₃) → → Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate → → Aminolysis with 2-methylbenzylamine → Target Scaffold
[Adapted from synthesis routes in [6]]
Derivatization focuses primarily on three positions:
The scaffold demonstrates remarkable versatility across target classes, with pronounced activity against kinases and epigenetic regulators. In VEGFR-2 inhibition, derivatives bearing a para-trifluoromethylphenyl urea at C3 achieved IC₅₀ values of 60–107 nM, comparable to sorafenib. Molecular modeling confirms the pyridazine N2 forms a critical hydrogen bond with Cys919 in the hinge region, while the 2-methylbenzyl group occupies a hydrophobic cleft near the gatekeeper residue [4] [6].
Against CDK2, analogs with methyltetrahydropyran substituents exhibited submicromolar cytotoxicity (IC₅₀ = 0.43 µM in T-47D breast cancer cells) and CDK2 inhibition (IC₅₀ = 20.1 nM). SAR reveals:
Table 3: SAR Analysis of 3-(2-Methylbenzyl)Pyridazine Modifications
Modification Site | Functional Group | Biological Impact | Optimal Group |
---|---|---|---|
C3 Position | Unsubstituted | Low activity (IC₅₀ >10 µM in kinases) | Urea/amide with aryl moiety |
4-(Trifluoromethyl)phenyl | VEGFR-2 IC₅₀ = 60–107 nM; HUVEC anti-proliferative effect | ||
Benzyl para-Position | H | Moderate VEGFR-2 inhibition (~30% at 10 µM) | Cl or CF₃ |
Cl | Enhanced cellular potency (IC₅₀ ↓ 2–3 fold) | ||
Ortho-Methyl Group | H (unsubstituted benzyl) | CDK2 IC₅₀ = 151 nM; cellular IC₅₀ ~35 µM | Methyl |
Ethyl | Reduced cellular potency (IC₅₀ >50 µM) | ||
CF₃ | Improved enzyme inhibition; reduced cellular uptake |
Beyond kinases, the scaffold modulates epigenetic targets. Derivatives with C3-linked thioureas demonstrated DNMT3A inhibition through disruption of protein-protein interactions, while pyridazine N-oxide variants act as STING receptor agonists, inducing interferon signaling in tumor microenvironments [1] [8]. This multi-target potential stems from the scaffold's intrinsic "tunability": the benzyl ring's substitution pattern directs selectivity toward distinct target classes, while the pyridazine C3 group tailors interaction strength within conserved binding sites.
The scaffold's most advanced applications center on kinase-driven malignancies. In breast cancer models (MDA-MB-231), lead compounds induced G1/S cell cycle arrest and caspase-3-dependent apoptosis at submicromolar concentrations. Mechanistically, this correlates with dual suppression of CDK2-mediated Rb phosphorylation and VEGFR-2-driven angiogenesis, disrupting both tumor cell proliferation and microenvironmental support [2] [6].
Notably, derivatives exhibit enhanced selectivity profiles compared to first-generation pyridazine drugs. For instance, 3-(2-methylbenzyl)-6-(morpholinyl)pyridazine analogs showed >50-fold selectivity for VEGFR-2 over PDGFR-β, mitigating risks of off-target cardiovascular toxicity [4] [6]. This selectivity arises from the methylbenzyl group's optimal size, avoiding bulkier hydrophobic pockets characteristic of less selective kinases.
In solid tumors (Ehrlich’s ascites carcinoma), orally administered derivatives achieved >60% tumor growth inhibition in murine models, correlating with reduced microvessel density in immunohistochemical analyses—direct evidence of antiangiogenic efficacy [6]. Current optimization focuses on conjugating the scaffold with deuterated methyl groups (e.g., -CD₃) to modulate metabolism without altering target affinity, as demonstrated in TYK2 inhibitor development where deuterium substitution improved metabolic stability while maintaining STAT3 phosphorylation inhibition [8]. These advances position 3-(2-methylbenzyl)pyridazine as a versatile template for next-generation targeted therapies, particularly in malignancies resistant to existing kinase inhibitors.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6